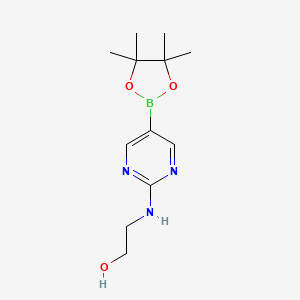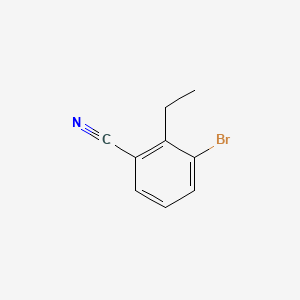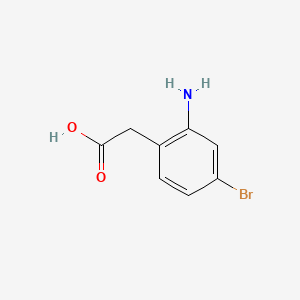![molecular formula C9H8BrCl3N2 B572904 3-溴-2-二氯甲基-5-甲基咪唑并[1,2-a]吡啶盐酸盐 CAS No. 1332581-52-8](/img/structure/B572904.png)
3-溴-2-二氯甲基-5-甲基咪唑并[1,2-a]吡啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride is a chemical compound with a complex structure that includes bromine, chlorine, and nitrogen atoms
科学研究应用
3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride typically involves the reaction of 2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine with bromine under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective bromination at the 3-position of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by bromination and purification steps. The use of high-purity reagents and controlled reaction conditions is crucial to achieve a high yield and purity of the final product .
化学反应分析
Types of Reactions
3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the dichloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides or other oxygen-containing compounds .
作用机制
The mechanism of action of 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride
- 3-Bromo-2-(chloromethyl)pyridine hydrochloride
- 3-Bromo-2-hydroxypyridine
Uniqueness
3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and dichloromethyl groups.
属性
IUPAC Name |
3-bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2N2.ClH/c1-5-3-2-4-6-13-7(9(11)12)8(10)14(5)6;/h2-4,9H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBRJJWUVGJGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)C(Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724377 |
Source


|
| Record name | 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332581-52-8 |
Source


|
| Record name | 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)
![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)






![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)
